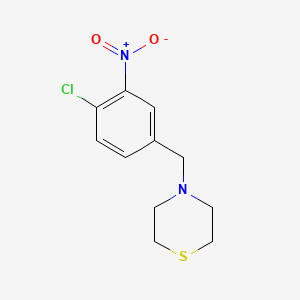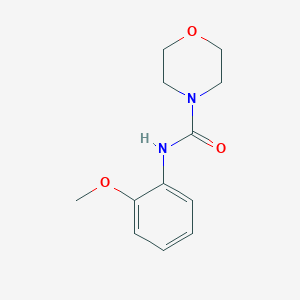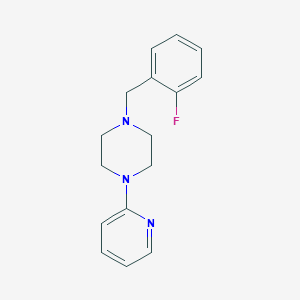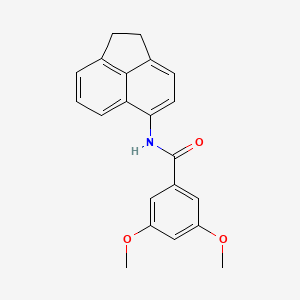![molecular formula C11H16N6OS2 B5680648 N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide is a chemical compound that has been gaining significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "TAK-242" and is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system, and its activation is associated with the release of pro-inflammatory cytokines. TAK-242 has been shown to inhibit this inflammatory response, making it a promising candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
TAK-242 acts as a selective inhibitor of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling by binding to a specific site on the receptor. This prevents the activation of downstream signaling pathways, including the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. TAK-242 has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. TAK-242 has also been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. Additionally, TAK-242 has been shown to improve survival in animal models of sepsis and acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-242 is its selectivity for N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling, which allows for the specific inhibition of the inflammatory response. Additionally, TAK-242 has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of TAK-242 is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of TAK-242. One area of interest is the development of TAK-242 as a therapeutic agent for inflammatory diseases, such as sepsis and rheumatoid arthritis. Additionally, there is growing interest in the role of N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide signaling in the development of cancer, and TAK-242 may have potential as a cancer therapy. Further research is also needed to explore the potential neuroprotective effects of TAK-242 in various neurological disorders.
Synthesemethoden
The synthesis of TAK-242 involves several steps, including the reaction of 2-chloro-4-nitrothiazole with 1-methyl-1H-tetrazole-5-thiol to form 2-(1-methyl-1H-tetrazol-5-ylthio)ethyl-4-nitrothiazole. This compound is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with propyl isocyanate to form TAK-242.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. TAK-242 has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS2/c1-3-4-9-13-8(7-20-9)10(18)12-5-6-19-11-14-15-16-17(11)2/h7H,3-6H2,1-2H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWBEULWLRSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)
![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)



![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5680657.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5680658.png)
![4-({4-methyl-5-[1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5680670.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)